
2-(5-Iodothiophen-2-yl)acetic acid
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Overview
Description
2-(5-Iodothiophen-2-yl)acetic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of an iodine atom at the 5-position of the thiophene ring and an acetic acid group at the 2-position makes this compound unique. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 2-(5-Iodothiophen-2-yl)acetic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the thiophene ring . Industrial production methods may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(5-Iodothiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
2-(5-Iodothiophen-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 2-(5-Iodothiophen-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can vary depending on the specific biological target and the nature of the interaction .
Comparison with Similar Compounds
2-(5-Iodothiophen-2-yl)acetic acid can be compared with other thiophene derivatives, such as:
2-(Thiophen-2-yl)acetic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.
2-(5-Bromothiophen-2-yl)acetic acid: Contains a bromine atom instead of iodine, which can influence its chemical properties and reactivity.
2-(5-Chlorothiophen-2-yl)acetic acid:
The presence of the iodine atom in this compound makes it unique and can impart distinct chemical and biological properties compared to its halogenated analogs .
Properties
Molecular Formula |
C6H5IO2S |
---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
2-(5-iodothiophen-2-yl)acetic acid |
InChI |
InChI=1S/C6H5IO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9) |
InChI Key |
RIIDVELEYSMPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)I)CC(=O)O |
Origin of Product |
United States |
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